molecular formula C4H8F3NO B1519389 3-Amino-4,4,4-trifluorobutan-1-ol CAS No. 914223-46-4

3-Amino-4,4,4-trifluorobutan-1-ol

Cat. No. B1519389
CAS RN: 914223-46-4
M. Wt: 143.11 g/mol
InChI Key: IUHWBCZMCVRCST-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutan-1-ol is a chemical compound with the CAS Number: 914223-46-4 . It has a molecular weight of 143.11 . The IUPAC name for this compound is 3-amino-4,4,4-trifluoro-1-butanol . It is typically stored at 4°C and protected from light . The compound is usually in liquid form .


Molecular Structure Analysis

The InChI code for 3-Amino-4,4,4-trifluorobutan-1-ol is 1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Amino-4,4,4-trifluorobutan-1-ol is a liquid . It has a molecular weight of 143.11 . The compound is usually stored at 4°C and protected from light .

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

3-Amino-4,4,4-trifluorobutan-1-ol is integral in the synthesis of various fluorinated amino acids. For instance, stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine have been achieved starting from 4,4,4-trifluoro-3-methylbutanoic acid. This involves a series of transformations including chiral oxazoline conversion, SeO2-promoted oxidative rearrangement, and face-selective hydrogenation followed by hydrogenolysis-hydrolysis (Pigza, Quach, & Molinski, 2009).

Enantioselective Synthesis

The enantioselective synthesis of 3-amino-4,4,4-trifluorobutanoic acid has been developed through a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction. This synthesis method is practical for large-scale production of the target β-amino acid (Soloshonok, Ohkura, & Yasumoto, 2006).

Asymmetric Synthesis for Drug Design

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are highly demanded as bioisosteres of leucine moiety in drug design. A specific method for large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid was developed, showcasing its significance in pharmaceutical applications (Han et al., 2019).

Peptide Synthesis

The synthesis of peptides containing β-trifluoromethyl-β-amino acid, like (S)-4,4,4-trifluoro-3-aminobutyric acid, has been explored. Protocols for N-terminus protection, C-terminus protection, and peptide elongation were established, emphasizing the utility of these amino acids in peptide engineering (Cho et al., 2013).

Synthesis of Fused Pyridines

The compound has also been used in the synthesis of CF3-containing fused pyridines, demonstrating its role in the synthesis of novel compounds with potential biological activity (Volochnyuk et al., 2003).

Protein Stability Enhancement

Highly fluorinated amino acids, derived from compounds like 3-amino-4,4,4-trifluorobutan-1-ol, have been used to enhance the stability of beta-sheet proteins, which are important in biotechnologies such as protein therapeutics and biosensors (Chiu et al., 2009).

Mechanism of Action

The mechanism of action for 3-Amino-4,4,4-trifluorobutan-1-ol is not available .

Safety and Hazards

The compound has been labeled with the signal word “Danger” and has hazard statements H318 and H412 . Precautionary statements include P273, P280, P305+P351+P338, and P501 .

properties

IUPAC Name

3-amino-4,4,4-trifluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWBCZMCVRCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4,4-trifluorobutan-1-ol

CAS RN

914223-46-4
Record name 3-amino-4,4,4-trifluorobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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